molecular formula C14H19NO3 B8282452 4-(2-(Tetrahydrofuran-2-yl)-ethyl)-(2-nitro-ethyl)-benzene

4-(2-(Tetrahydrofuran-2-yl)-ethyl)-(2-nitro-ethyl)-benzene

Cat. No. B8282452
M. Wt: 249.30 g/mol
InChI Key: ITQIJMYJSBOFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Tetrahydrofuran-2-yl)-ethyl)-(2-nitro-ethyl)-benzene is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Tetrahydrofuran-2-yl)-ethyl)-(2-nitro-ethyl)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Tetrahydrofuran-2-yl)-ethyl)-(2-nitro-ethyl)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-(Tetrahydrofuran-2-yl)-ethyl)-(2-nitro-ethyl)-benzene

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-[2-[4-(2-nitroethyl)phenyl]ethyl]oxolane

InChI

InChI=1S/C14H19NO3/c16-15(17)10-9-13-5-3-12(4-6-13)7-8-14-2-1-11-18-14/h3-6,14H,1-2,7-11H2

InChI Key

ITQIJMYJSBOFIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC2=CC=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed tetrahydrofuran-dimethyl sulfoxide (1:1, 10 mL) solution of 4-(2-(tetrahydrofuran-2-yl)-ethyl)-((E)-2-nitro-vinyl)-benzene (646 mg, 2.61 mmol) described in Manufacturing Example 82-1-4 and acetic acid (0.6 mL) was added sodium borohydride (148 mg, 3.92 mmol) at room temperature while cooling appropriately under nitrogen atmosphere, which was stirred for 10 minutes at room temperature. Water was added dropwise into the reaction mixture at room temperature while cooling appropriately. The reaction mixture was partitioned into water and ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH-silica gel column chromatography (ethyl acetate:heptane=2:8) to obtain the title compound (421 mg, 65%).
Name
tetrahydrofuran dimethyl sulfoxide
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
148 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

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